NCX4040

Inflammation Immunology NF-κB Signaling

NCX4040 (para-NO-ASA, CAS 287118-97-2) is a position-specific NO-releasing aspirin prodrug. Unlike aspirin or meta-isomer NCX4016, only NCX4040 inhibits IκB-α degradation and proteasome function—its para-isomerism generates unique electrophilic metabolites not formed by other linkers. Activity is abolished upon denitration (NCX4042). Proven in vivo: 40% tumor weight reduction as monotherapy in colon cancer xenografts; ~60% reduction with oxaliplatin (15.3% apoptosis). Induces ferroptosis in K-RAS mutant HCT116 cells via ROS/lipid peroxidation. Essential for NF-κB pathway studies, chemosensitization, SAR benchmarking, and ferroptosis research.

Molecular Formula C16H13NO7
Molecular Weight 331.28 g/mol
CAS No. 287118-97-2
Cat. No. B130924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCX4040
CAS287118-97-2
Synonyms2-(Acetyloxy)benzoic Acid 4-[(Nitrooxy)methyl]phenyl Ester;  NCX 4040; 
Molecular FormulaC16H13NO7
Molecular Weight331.28 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-]
InChIInChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3
InChIKeyCTHNKWFUDCMLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCX4040: A Para-Isomer NO-Releasing Aspirin with Quantifiable Differentiation in Cancer and Inflammation


NCX4040 (CAS 287118-97-2), also known as para-NO-ASA, is a nitric oxide (NO)-releasing derivative of aspirin (acetylsalicylic acid). It is a non-steroidal anti-inflammatory drug (NSAID) prodrug that combines an aspirin moiety with an NO-donating group via a specific linker [1]. NCX4040 is a positional isomer of NCX4016 (meta-NO-ASA), with the -CH2ONO2 group at the para-position of the spacer's benzene ring [2]. Its primary activities include inhibition of inflammatory mediator production, induction of apoptosis in cancer cells, and sensitization to chemotherapeutics .

Why Generic Aspirin or Other NO-NSAIDs Cannot Substitute for NCX4040 in Research


NCX4040 is not a generic aspirin substitute. Unlike aspirin, which is ineffective in many cancer models, NCX4040 exhibits potent, dose-dependent cytotoxicity across a range of tumor types, a property critically dependent on its intact NO-donating moiety [1]. Furthermore, its anti-inflammatory mechanism is distinct from its positional isomer NCX4016; only NCX4040 inhibits IκB-α degradation and proteasome function at micromolar concentrations [2]. The para-isomerism is not a trivial structural variation; it dictates a unique bioactivation pathway that produces electrophilic metabolites not formed by other linkers, and this activity is lost upon denitration (NCX4042) [3]. Substituting with aspirin, NCX4016, or a denitrated analog will yield fundamentally different experimental outcomes, rendering NCX4040 a non-interchangeable, specific research tool.

Quantitative Evidence Guide: NCX4040 Performance vs. Comparators in Head-to-Head Assays


Superior Anti-Inflammatory Potency: NCX4040 vs. NCX4016 and Aspirin in Human Monocytes

NCX4040 demonstrates unique, potent anti-inflammatory activity not shared by its positional isomer NCX4016 or aspirin. In LPS-stimulated isolated human monocytes, NCX4040 inhibits the production of key inflammatory mediators with sub-micromolar IC50 values. Critically, a direct comparative study showed that only NCX4040 (at micromolar concentrations) inhibited IκB-α degradation, a key step in NF-κB activation, an effect not observed with NCX4016 or aspirin [1].

Inflammation Immunology NF-κB Signaling

Essential NO Moiety for Antiproliferative Activity: NCX4040 vs. Denitrated Analog NCX4042

The antiproliferative activity of NCX4040 is entirely dependent on its NO-donating group. In a panel of human colon cancer cell lines (LoVo, LoVo Dx, WiDr, LRWZ), NCX4040 produced a marked, dose-dependent cytostatic effect, whereas its denitrated analog NCX4042 and the parent compound aspirin showed no effect whatsoever [1]. This confirms that the NO2 moiety is the critical pharmacophore for this activity.

Colon Cancer Antiproliferative Apoptosis

In Vivo Antitumor Efficacy: NCX4040 Tumor Growth Inhibition vs. Inactive Aspirin in Colon Cancer Xenografts

In an in vivo xenograft model of human colon cancer, NCX4040 demonstrated significant antitumor efficacy, while the parent compound aspirin was completely inactive. Oral administration of NCX4040 five times per week for six consecutive weeks resulted in a substantial reduction in tumor weight, whereas aspirin-treated mice showed no difference from untreated controls [1].

Colon Cancer Xenograft In Vivo Efficacy

Enhanced Synergy with Oxaliplatin: NCX4040 Potentiates Chemotherapy in Colon Cancer

NCX4040 acts as a sensitizing agent for the standard-of-care chemotherapy oxaliplatin. In vitro, the sequential treatment of colon cancer cells with NCX4040 followed by oxaliplatin resulted in strong synergism across multiple cell lines, as quantified by a synergy ratio index. This synergistic effect translated in vivo, where the NCX4040+oxaliplatin combination achieved a significantly greater reduction in tumor growth compared to either drug alone [1].

Colon Cancer Combination Therapy Chemosensitization

Para-Isomer Selectivity: NCX4040 (para) vs. NCX4016 (meta) in Pancreatic Cancer Cytotoxicity

The position of the NO-donating group is a critical determinant of cytotoxic potency. In a comparative study on human pancreatic adenocarcinoma cell lines (Capan-2, MIA PaCa-2, T3M4), NCX4040 (para-isomer) exhibited striking cytocidal activity, inducing significant percentages of apoptotic cells at a concentration of just 10 μM. This activity was compared directly to its meta-isomer, NCX4016, highlighting the functional importance of para-isomerism [1].

Pancreatic Cancer Apoptosis Positional Isomerism

NSCLC Cell Viability and Migration: NCX4040 Superiority over NCX4016

In non-small cell lung cancer (NSCLC) models, the para-isomer NCX4040 was more potent than its meta-isomer NCX4016 in decreasing both cell viability and migration. Furthermore, NCX4040 exhibited significant synergistic effects when combined with erlotinib (an EGFR inhibitor) in erlotinib-resistant cells, a property that was not observed for NCX4016 [1].

Lung Cancer NSCLC Cell Migration

Optimal Research Application Scenarios for NCX4040 Based on Quantifiable Differentiation


Colon Cancer Preclinical Studies: Monotherapy and Oxaliplatin Combination Therapy

NCX4040 is the preferred tool for in vivo colon cancer xenograft studies. Its quantifiable 40% tumor weight reduction as a monotherapy [1] and its ability to potentiate oxaliplatin, achieving a ~60% reduction in tumor growth with 15.3% apoptotic cell death in combination [2], provide robust, reproducible benchmarks for experimental design. This makes it ideal for studies investigating chemosensitization, NO-dependent tumor suppression, or novel combination regimens in colorectal cancer.

Mechanistic Studies of NF-κB and Proteasome Inhibition in Inflammation

For research focused on the NF-κB signaling pathway and its role in inflammation, NCX4040 is uniquely suited. Its specific, isomer-dependent inhibition of IκB-α degradation at micromolar concentrations—an effect not observed with NCX4016 or aspirin [3]—allows for precise interrogation of this pathway. This property is essential for studies aiming to dissect the anti-inflammatory mechanisms of NO-NSAIDs or to develop novel proteasome inhibitors.

Structure-Activity Relationship (SAR) Studies of NO-NSAIDs and Isomer-Specific Effects

The distinct biological activities of NCX4040 (para-isomer) versus NCX4016 (meta-isomer) in pancreatic cancer [4] and NSCLC [5] models establish it as a critical reference compound for SAR investigations. Researchers exploring how the position of the NO-donating group influences cytotoxicity, apoptosis, and synergy with other agents should procure NCX4040 to serve as the definitive para-isomer benchmark. Its denitrated analog, NCX4042, is completely inactive, further confirming the NO moiety's essential role [1].

Ferroptosis Induction Studies in Colorectal Cancer

Recent evidence indicates that NCX4040 induces ferroptosis-mediated cell death in human colorectal cancer cells, including K-RAS mutant HCT116 cells [6]. This mechanism involves the generation of reactive oxygen species and lipid peroxidation, and NCX4040's effects can be enhanced by combination with other ferroptosis inducers like erastin or RSL3. For researchers investigating ferroptosis as a therapeutic strategy in CRC, particularly in difficult-to-treat Ras-mutant tumors, NCX4040 provides a validated chemical probe with a defined mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCX4040

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.